5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
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Overview
Description
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound with the molecular formula C8H6N2OS3. It is known for its unique structure, which includes a thiazole ring fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol and dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Mercapto-4-thiazolyl)thiophene-2-carboxamide
- 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylic acid
- 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylate
Uniqueness
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLEHALZQXAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401421 |
Source
|
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52560-89-1 |
Source
|
Record name | 52560-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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